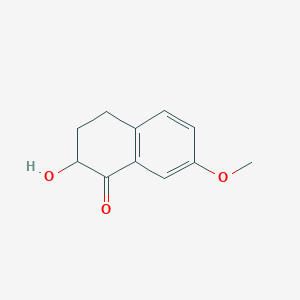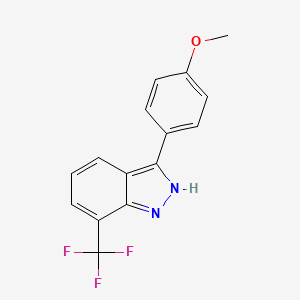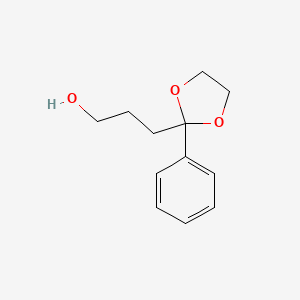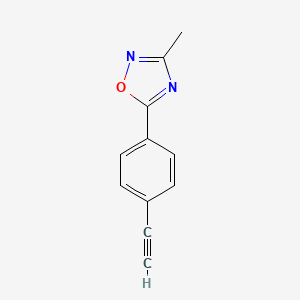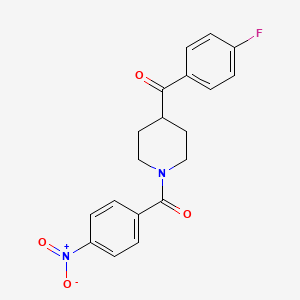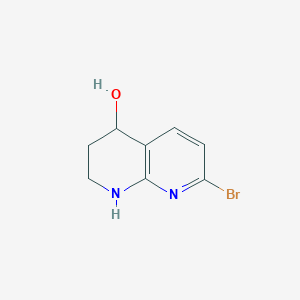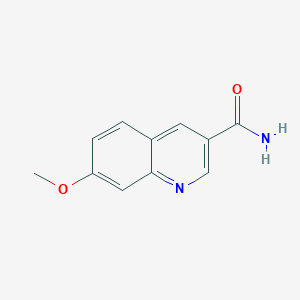
7-Methoxyquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-3-carboxamide typically involves the functionalization of the quinoline ring. One common method is the reaction of 7-methoxyquinoline with a carbamoylating agent under controlled conditions. For example, the reaction can be carried out using phosgene or a similar reagent in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Transition metal-catalyzed reactions and solvent-free conditions are also explored to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
7-Methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
科学研究应用
7-Methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer therapy and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 7-Methoxyquinoline-3-carboxamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
相似化合物的比较
Similar Compounds
Lenvatinib: A tyrosine kinase inhibitor used in cancer therapy.
4-Chloro-7-methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.
7-Methoxyquinoline: A simpler derivative used in various chemical syntheses
Uniqueness
7-Methoxyquinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbamoyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
7-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-3-2-7-4-8(11(12)14)6-13-10(7)5-9/h2-6H,1H3,(H2,12,14) |
InChI 键 |
QKCIIQAKZMRIIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)
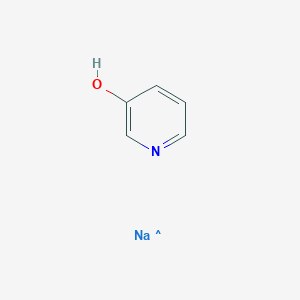
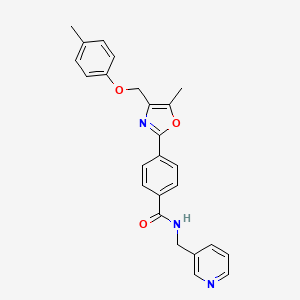
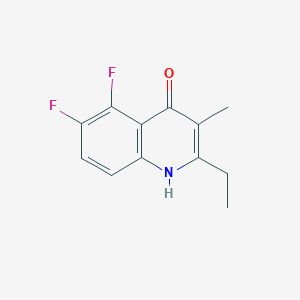
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)
